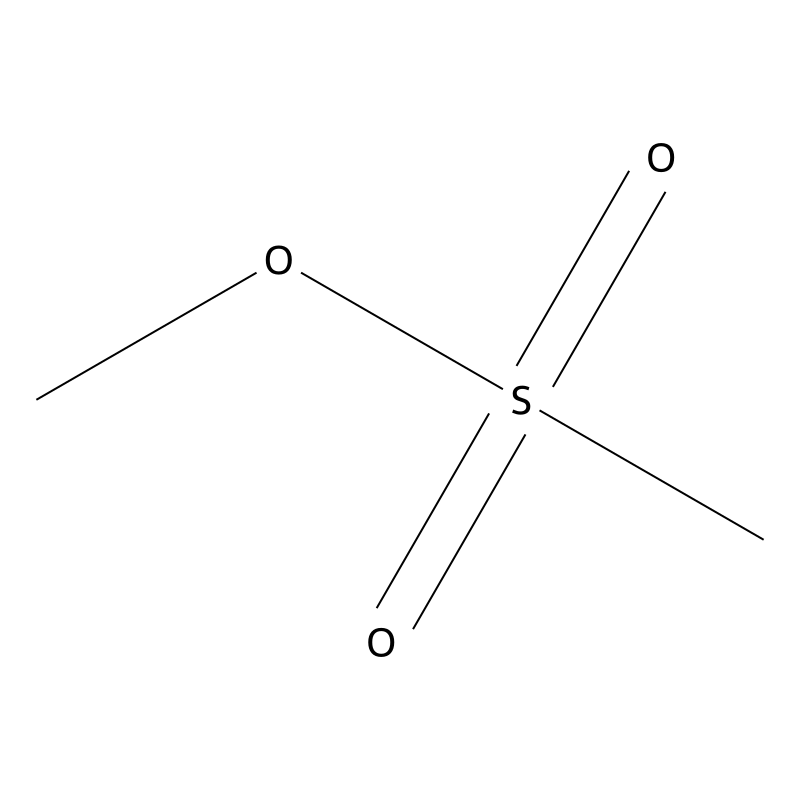

Methyl Methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water about 1:5; slightly sol in nonpolar solvents

Sol in dimethyl formamide and in propylene glycol (1 in 1)

Synonyms

Canonical SMILES

Methyl methanesulfonate (MMS, CAS 66-27-3) is a monofunctional, SN2-type alkylating agent and mesylate ester widely procured for genetic toxicology, molecular biology, and specialized organic synthesis. As a stable liquid with a boiling point of 202°C, MMS acts as a reliable methyl donor that predominantly targets nitrogen nucleophiles, such as the N7 position of guanine and N3 of adenine in nucleic acids. In industrial procurement, it is primarily sourced as a reference standard for genotoxic impurity (GTI) screening in pharmaceutical manufacturing, a controlled DNA-damaging agent for Base Excision Repair (BER) assays, and a halide-free methylating reagent. Its predictable reaction kinetics and favorable physical state make it a highly quantifiable baseline material compared to more volatile or overly harsh methylating alternatives [1].

Substituting MMS with closely related alkylating agents fundamentally alters experimental outcomes and handling requirements. While ethyl methanesulfonate (EMS) is often viewed as a sibling compound, EMS primarily induces O6-alkylation leading to point mutations with low cytotoxicity, whereas MMS drives N3-adenine methylation that stalls replication forks and triggers acute cytotoxicity, making them functionally opposite for survival versus mutagenesis screens. Furthermore, substituting MMS with other methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) introduces severe process incompatibilities; MeI is highly volatile (BP 42.5°C) and generates redox-active iodide byproducts that can poison metal catalysts, while DMS is excessively reactive and poses severe inhalation hazards. Consequently, buyers must procure exact MMS to ensure halide-free reactions, precise benchtop dosing, and accurate replication of N-linked DNA damage profiles [1].

DNA Lesion Specificity and Repair Pathway Activation

MMS and EMS are both classic alkylating agents, but their distinct electrophilic properties dictate entirely different biological responses. MMS is a 'softer' electrophile that predominantly methylates nitrogen centers, generating N7-methylguanine and N3-methyladenine lesions, which strongly block DNA polymerases and mandate Base Excision Repair (BER). In contrast, EMS ethylates oxygen centers more frequently (e.g., O6-ethylguanine), which mispairs with thymine to cause direct GC-to-AT transition mutations without halting replication. Quantitatively, MMS is significantly more cytotoxic at equivalent doses, while EMS yields a higher forward mutation frequency per surviving cell [1].

| Evidence Dimension | Primary DNA Lesion Profile and Cellular Effect |

| Target Compound Data | MMS: ~83% N7-G and 11% N3-A methylation; high cytotoxicity, triggers BER |

| Comparator Or Baseline | EMS: Higher O6-alkylation ratio; high mutagenicity, lower cytotoxicity |

| Quantified Difference | MMS stalls replication forks via N3-A lesions, whereas EMS drives transition mutations via O6-alkyl lesions. |

| Conditions | In vivo and in vitro mutagenesis and survival assays |

Buyers must select MMS when studying DNA damage tolerance and repair mechanisms, whereas EMS should be procured for generating mutant libraries.

Physical State and Dosing Precision in Open-Bench Workflows

The physical properties of a methylating agent dictate its suitability for precise volumetric dosing in cell culture and synthetic workflows. MMS is a stable liquid with a boiling point of 202°C to 203°C, allowing for highly accurate pipetting and minimal evaporative loss during preparation of dilute aqueous stocks. In stark contrast, methyl iodide (MeI) boils at 42.5°C and possesses a high vapor pressure, leading to rapid volatilization at room temperature. This volatility not only presents a severe inhalation hazard but also causes rapid concentration drift in stock solutions, compromising assay reproducibility [1].

| Evidence Dimension | Boiling Point and Volatility |

| Target Compound Data | MMS: BP 202–203°C, stable liquid at room temperature |

| Comparator Or Baseline | Methyl Iodide (MeI): BP 42.5°C, highly volatile |

| Quantified Difference | MMS offers a ~160°C higher boiling point, eliminating the rapid evaporative loss and concentration drift seen with MeI. |

| Conditions | Standard laboratory temperature and pressure (25°C, 1 atm) |

Procuring MMS ensures reproducible concentration control and safer handling for benchtop dosing compared to highly volatile methyl halides.

Relevance as a Genotoxic Impurity (GTI) Standard in Pharmaceutical QA/QC

In pharmaceutical manufacturing, active pharmaceutical ingredients (APIs) formulated as mesylate salts (e.g., imatinib mesylate) carry a specific risk of generating mesylate esters if residual methanol is present. MMS is the exact chemical byproduct of this esterification. Consequently, analytical laboratories must procure highly pure MMS as a reference standard to calibrate GC-MS or LC-MS instruments. Generic methylating agents cannot serve this role. Validated methods utilizing MMS standards achieve Limits of Detection (LOD) as low as 0.001 μg/mL, ensuring compliance with strict ICH M7 regulatory thresholds for mutagenic impurities [1].

| Evidence Dimension | Target Analyte Matching for Mesylate APIs |

| Target Compound Data | MMS: Exact esterification byproduct requiring quantification down to 0.001 μg/mL |

| Comparator Or Baseline | Non-mesylate alkylators (e.g., DMS, MeI): Irrelevant to methanesulfonic acid-derived impurities |

| Quantified Difference | Only MMS provides the exact mass and retention time required to validate mesylate-specific GTI clearance. |

| Conditions | GC-MS/LC-MS impurity screening of mesylate salt APIs |

QA/QC buyers must procure exact MMS reference standards to legally validate the safety and purity of mesylate-salt drug formulations.

Base Excision Repair (BER) and Replication Stress Assays

Because MMS specifically induces N7-methylguanine and N3-methyladenine lesions that stall replication forks, it is a primary choice for investigating the Base Excision Repair (BER) pathway and DNA damage tolerance mechanisms. It is selected over EMS in these assays because its higher cytotoxicity-to-mutagenicity ratio provides a clearer phenotypic readout for repair-deficient cell lines [1].

Analytical Reference Standards for Pharmaceutical Impurity Profiling

MMS is strictly required as a calibration standard in QA/QC laboratories testing mesylate-salt APIs (such as imatinib mesylate). Its procurement is essential for validating LC-MS and GC-MS methods to ensure that residual methanesulfonic acid and methanol have not reacted to form genotoxic levels of MMS, satisfying ICH M7 regulatory requirements [2].

Halide-Free Methylation in Transition-Metal Catalyzed Synthesis

In synthetic organic chemistry where transition metal catalysts are employed, MMS serves as an ideal methylating agent. Unlike methyl iodide, which releases catalyst-poisoning and redox-active iodide ions, the mesylate leaving group of MMS is inert in most catalytic cycles. Furthermore, its high boiling point (202°C) allows for safer and more controlled heating compared to volatile alternatives [3].

References

- [1] Klungland et al., 'Spectrum of mutations induced by methyl and ethyl methanesulfonate at the hprt locus of normal and tag expressing Chinese hamster fibroblasts', PubMed, 1992.

- [2] Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry, ResearchGate, 2025.

- [3] PubChem, 'Methyl Methanesulfonate | C2H6O3S | CID 4156'

Physical Description

Colorless liquid; mp = 20 deg C; [HSDB] Colorless to amber liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

203 °C at 753 mm Hg

Flash Point

Heavy Atom Count

Density

1.2943 at 20 °C/4 °C

LogP

Melting Point

20 °C

UNII

GHS Hazard Statements

H301 (99.51%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (97.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (76.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (77.34%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (21.67%): May cause cancer [Danger Carcinogenicity];

H351 (76.85%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (77.34%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (76.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

In mice and rats methyl methanesulfonate is rapidly distributed throughout the body, including the CNS. In pregnant rats (21st day of gestation), transplacental passage into fetuses occurred within 2 min after iv injection. Following iv injection of 100 mg/kg body weight to rats, no detectable amount of methyl methanesulfonate were found in blood serum after 2 hr.

... If administered intraperitoneally, it reaches the excretion mechanism readily in activated form.

Metabolism Metabolites

Wikipedia

Drug Warnings

Methods of Manufacturing

... Prepared from action of methyl iodide upon methyl sulfite. No indications ... That methyl methanesulfonate is produced commercially ... .

General Manufacturing Information

Analytic Laboratory Methods

EPA Method 3540. Soxhlet Extraction. A solid sample is mixed with anhydrous sodium sulfate and extracted using an appropriate solvent in a Soxhlet extractor. The sample is then dried and concentrated using a Kuderna-Danish apparatus. This is a procedure for extracting nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste.

EPA Method 3550. Sonication Extraction. A 2- to 3-g solid sample is mixed with anhydrous sodium sulfate to form a free-flowing powder, then solvent extracted using a horn-type sonicator, followed by vacuum filtration or centrifugation for organic components of equal or less than 20 mg/kg. This method is applicable to the extraction of nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste. Interferences include chlorofluorocarbons and methylene chloride.

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: methanesulfonic acid, methyl ester; Matrix: water; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for METHYL METHANESULFONATE (10 total), please visit the HSDB record page.

Storage Conditions

Interactions

Ethanol itself did not induce any apparent chromosome aberrations in Chinese hamster ovary cells. However, post-treatment with ethanol potentiated the chromosome aberrations induced by ... methyl methanesulfonate. ... Chromatid exchanges were predominantly increased in cultures treated with ... methyl methanesulfonate ... and then with ethanol. ... Post-treatment with acetaldehyde, the major metabolite of ethanol, also potentiated the chromosome aberrations induced by ... methyl methanesulfonate. ... The main types of aberrations potentiated by posttreatment with acetaldehyde were similar to those by posttreatment with ethanol. /Methyl methanesulfonate/

Dates

Preventive activity of

Saulo Duarte Ozelin, Juliana Marques Senedese, Jacqueline Morais Alves, Carla Carolina Munari, Juliana De Carvalho Da Costa, Flávia Aparecida Resende, Débora Leite Campos, Ildercílio Mota De Souza Lima, Augusto Faria Andrade, Eliana Aparecida Varanda, Jairo Kenupp Bastos, Denise Crispim TavaresPMID: 33730993 DOI: 10.1080/15287394.2021.1898505

Abstract

Desf. is a plant found in South America, especially in Brazil. Oleoresin and the leaves of this plant is used as a popular medicinal agent. However, few studies on the chemical composition of aerial parts and related biological activities are known. This study aimed to examine the cytotoxic, genotoxic, and antigenotoxic potential ofaerial parts hydroalcoholic extract (CLE) and two of its major compounds afzelin and quercitrin. The cytotoxic and antigenotoxic potential of CLE was determined as follows: 1) against genotoxicity induced by doxorubicin (DXR) or methyl methanesulfonate (MMS) in V79 cells; 2) by direct and indirect-acting mutagens in

strains; and 3) by MMS in male Swiss mice. The protective effects of afzelin and quercitrin against DXR or MMS were also evaluated in V79 and HepG2 cells. CLE was cytotoxic as evidenced by clonogenic efficiency assay. Further, CLE did not induce a significant change in frequencies of chromosomal aberrations and micronuclei; as well as number of revertants in the Ames test demonstrating absence of genotoxicity. In contrast, CLE was found to be antigenotoxic in mammalian cells. The results also showed that CLE exerted inhibitory effect against indirect-acting mutagens in the Ames test. Afzelin and quercitrin did not reduce genotoxicity induced by DXR or MMS in V79 cells. However, treatments using afzelin and quercitrin decreased MMS-induced genotoxicity in HepG2 cells. The antigenotoxic effect of CLE observed in this study may be partially attributed to the antioxidant activity of the combination of major components afzelin and quercitrin.

Computational investigation of possible inhibitors of the winged-helix domain of MUS81

Son Tung Ngo, Van Van Vu, Huong Thi Thu PhungPMID: 33340918 DOI: 10.1016/j.jmgm.2020.107771

Abstract

The methyl methanesulfonate and ultraviolet sensitive 81 (MUS81) is a structure-specific endonuclease that is highly conserved in eukaryotes and essential for homologous recombination repair. The winged-helix domain at the N-terminus of MUS81 (wMUS81) can bind DNA substrates and regulate the endonuclease activity. The repression of MUS81 activity could enhance the sensitivity to antitumor compounds of different tumour cells. Thus, MUS81 is a potential therapeutic target in cancer therapy. However, specific inhibitors of MUS81 have remained elusive. Here, for the first time, we attempt to discover the compounds disrupting the wMUS81 activity. The binding affinity of available drugs to wMUS81 was first estimated by molecular docking. pKvalues were taken into consideration to eliminate unlikely protonation states of the ligands. Top-lead compounds were then estimated the binding affinity using the fast pulling ligand simulations. Finally, the free energy perturbation method accurately defined the absolute binding free energy of the top four ligands, revealing the most potential inhibitors of wMUS81 including simeprevir and nilotinib. Binding of simeprevir destabilizes the β-hairpin region of wMUS81, likely disturbing the wMUS81 function. The van der Waals free binding energy majorly modulates the ligand-binding mechanism. The two conserved residues Leu189 and Arg196 are likely important in monitoring the interacting process of simeprevir to wMUS81.

Uncovering molecular mechanisms of regulated cell death in the naked mole rat

Alexei Evdokimov, Alexei Popov, Elena Ryabchikova, Olga Koval, Svetlana Romanenko, Vladimir Trifonov, Irina Petruseva, Inna Lavrik, Olga LavrikPMID: 33510044 DOI: 10.18632/aging.202577

Abstract

The naked mole rat (NMR),is the longest-living rodent species, and is extraordinarily resistant to cancer and aging-related diseases. The molecular basis for these unique phenotypic traits of the NMR is under extensive research. However, the role of regulated cell death (RCD) in the longevity and the protection from cancer in the NMR is still largely unknown. RCD is a mechanism restricting the proliferation of damaged or premalignant cells, which counteracts aging and oncotransformation. In this study, DNA damage-induced cell death in NMR fibroblasts was investigated in comparison to RCD in fibroblasts from

. The effects of methyl methanesulfonate, 5-fluorouracil, and etoposide in both cell types were examined using contemporary cell death analyses. Skin fibroblasts from

were found to be more resistant to the action of DNA damaging agents compared to fibroblasts from

. Strikingly, our results revealed that NMR cells also exhibit a limited apoptotic response and seem to undergo regulated necrosis. Taken together, this study provides new insights into the mechanisms of cell death in NMR expanding our understanding of longevity, and it paves the way towards the development of innovative therapeutic approaches.

The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability

Sara Ovejero, Caroline Soulet, María Moriel-CarreteroPMID: 34299079 DOI: 10.3390/ijms22147461

Abstract

In order to tackle the study of DNA repair pathways, the physical and chemical agents creating DNA damage, the genotoxins, are frequently employed. Despite their utility, their effects are rarely restricted to DNA, and therefore simultaneously harm other cell biomolecules. Methyl methanesulfonate (MMS) is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases. It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work, such as those used in chemotherapy. Nevertheless, MMS exerts additional actions, such as oxidation and acetylation of proteins. In this work, we introduce the important notion that MMS also triggers a lipid stress that stems from and affects the inner nuclear membrane. The inner nuclear membrane plays an essential role in virtually all genome stability maintenance pathways. Thus, we want to raise awareness that the relative contribution of lipid and genotoxic stresses when using MMS may be difficult to dissect and will matter in the conclusions drawn from those studies.In Situ Alkylation of Reconstructed Human Epidermis by Methyl Methanesulfonate: A Quantitative HRMAS NMR Chemical Reactivity Mapping

Hassan Srour, François-Marie Moussallieh, Karim Elbayed, Elena Giménez-Arnau, Jean-Pierre LepoittevinPMID: 33190492 DOI: 10.1021/acs.chemrestox.0c00362

Abstract

Allergic contact dermatitis (ACD) is a reaction of the immune system resulting from skin sensitization to an exogenous hazardous chemical and leading to the activation of antigen-specific T-lymphocytes. The adverse outcome pathway (AOP) for skin sensitization identified four key events (KEs) associated with the mechanisms of this pathology, the first one being the ability of skin chemical sensitizers to modify epidermal proteins to form antigenic structures that will further trigger the immune system. So far, these interactions have been studied in solution using model nucleophiles such as amino acids or peptides. As a part of our efforts to better understand chemistry taking place during the sensitization process, we have developed a method based on the use of high-resolution magic angle spinning (HRMAS) NMR to monitor in situ the reactions ofC substituted chemical sensitizers with nucleophilic amino acids of epidermal proteins in reconstructed human epidermis. A quantitative approach, developed so far for liquid NMR applications, has not been developed to our knowledge in a context of a semisolid nonanisotropic environment like the epidermis. We now report a quantitative chemical reactivity mapping of methyl methanesulfonate (MMS), a sensitizing methylating agent, in reconstructed human epidermis by quantitative HRMAS (qHRMAS) NMR. First, the haptenation process appeared to be much faster in RHE than in solution with a maximum concentration of adducts reached between 4 and 8 h. Second, it was observed that the concentration of cysteine adducts did not significantly increase with the dose (2.07 nmol/mg at 0.4 M and 2.14 nmol/mg at 1 M) nor with the incubation time (maximum of 2.27 nmol/mg at 4 h) compared to other nucleophiles, indicating a fast reaction and a potential saturation of targets. Third, when increasing the exposure dose, we observed an increase of adducts up to 12.5 nmol/mg of RHE, excluding cysteine adducts, for 3112 μg/cm

(1 M solution) of

. This methodology applied to other skin sensitizers could allow for better understanding of the potential links between the amount of chemical modifications formed in the epidermis in relation to exposure and the sensitization potency.

Yeast grown in continuous culture systems can detect mutagens with improved sensitivity relative to the Ames test

Joseph Y Ong, Julia T Pence, David C Molik, Heather A M Shepherd, Holly V GoodsonPMID: 33730086 DOI: 10.1371/journal.pone.0235303

Abstract

Continuous culture systems allow for the controlled growth of microorganisms over a long period of time. Here, we develop a novel test for mutagenicity that involves growing yeast in continuous culture systems exposed to low levels of mutagen for a period of approximately 20 days. In contrast, most microorganism-based tests for mutagenicity expose the potential mutagen to the biological reporter at a high concentration of mutagen for a short period of time. Our test improves upon the sensitivity of the well-established Ames test by at least 20-fold for each of two mutagens that act by different mechanisms (the intercalator ethidium bromide and alkylating agent methyl methanesulfonate). To conduct the tests, cultures were grown in small, inexpensive continuous culture systems in media containing (potential) mutagen, and the resulting mutagenicity of the added compound was assessed via two methods: a canavanine-based plate assay and whole genome sequencing. In the canavanine-based plate assay, we were able to detect a clear relationship between the amount of mutagen and the number of canavanine-resistant mutant colonies over a period of one to three weeks of exposure. Whole genome sequencing of yeast grown in continuous culture systems exposed to methyl methanesulfonate demonstrated that quantification of mutations is possible by identifying the number of unique variants across each strain. However, this method had lower sensitivity than the plate-based assay and failed to distinguish the different concentrations of mutagen. In conclusion, we propose that yeast grown in continuous culture systems can provide an improved and more sensitive test for mutagenicity.RPA-mediated recruitment of Bre1 couples histone H2B ubiquitination to DNA replication and repair

Guangxue Liu, Jiaqi Yan, Xuejie Wang, Junliang Chen, Xin Wang, Yang Dong, Simin Zhang, Xiaoli Gan, Jun Huang, Xuefeng ChenPMID: 33602814 DOI: 10.1073/pnas.2017497118

Abstract

The ubiquitin E3 ligase Bre1-mediated H2B monoubiquitination (H2Bub) is essential for proper DNA replication and repair in eukaryotes. Deficiency in H2Bub causes genome instability and cancer. How the Bre1-H2Bub pathway is evoked in response to DNA replication or repair remains unknown. Here, we identify that the single-stranded DNA (ssDNA) binding factor RPA acts as a key mediator that couples Bre1-mediated H2Bub to DNA replication and repair in yeast. We found that RPA interacts with Bre1 in vitro and in vivo, and this interaction is stimulated by ssDNA. This association ensures the recruitment of Bre1 to replication forks or DNA breaks but does not affect its E3 ligase activity. Disruption of the interaction abolishes the local enrichment of H2Bub, resulting in impaired DNA replication, response to replication stress, and repair by homologous recombination, accompanied by increased genome instability and DNA damage sensitivity. Notably, we found that RNF20, the human homolog of Bre1, interacts with RPA70 in a conserved mode. Thus, RPA functions as a master regulator for the spatial-temporal control of H2Bub chromatin landscape during DNA replication and recombination, extending the versatile roles of RPA in guarding genome stability.ALC1 links chromatin accessibility to PARP inhibitor response in homologous recombination-deficient cells

Priyanka Verma, Yeqiao Zhou, Zhendong Cao, Peter V Deraska, Moniher Deb, Eri Arai, Weihua Li, Yue Shao, Laura Puentes, Yiwen Li, Sonali Patankar, Robert H Mach, Robert B Faryabi, Junwei Shi, Roger A GreenbergPMID: 33462394 DOI: 10.1038/s41556-020-00624-3

Abstract

The response to poly(ADP-ribose) polymerase inhibitors (PARPi) is dictated by homologous recombination (HR) DNA repair and the abundance of lesions that trap PARP enzymes. It remains unclear, however, if the established role of PARP in promoting chromatin accessibility impacts viability in these settings. Using a CRISPR-based screen, we identified the PAR-binding chromatin remodeller ALC1/CHD1L as a key determinant of PARPi toxicity in HR-deficient cells. ALC1 loss reduced viability of breast cancer gene (BRCA)-mutant cells and enhanced sensitivity to PARPi by up to 250-fold, while overcoming several resistance mechanisms. ALC1 deficiency reduced chromatin accessibility concomitant with a decrease in the association of base damage repair factors. This resulted in an accumulation of replication-associated DNA damage, increased PARP trapping and a reliance on HR. These findings establish PAR-dependent chromatin remodelling as a mechanistically distinct aspect of PARPi responses and therapeutic target in HR-deficient cancers.Ribosome profiling reveals ribosome stalling on tryptophan codons and ribosome queuing upon oxidative stress in fission yeast

Angela Rubio, Sanjay Ghosh, Michael Mülleder, Markus Ralser, Juan MataPMID: 33313903 DOI: 10.1093/nar/gkaa1180

Abstract

Translational control is essential in response to stress. We investigated the translational programmes launched by the fission yeast Schizosaccharomyces pombe upon five environmental stresses. We also explored the contribution of defence pathways to these programmes: The Integrated Stress Response (ISR), which regulates translation initiation, and the stress-response MAPK pathway. We performed ribosome profiling of cells subjected to each stress, in wild type cells and in cells with the defence pathways inactivated. The transcription factor Fil1, a functional homologue of the yeast Gcn4 and the mammalian Atf4 proteins, was translationally upregulated and required for the response to most stresses. Moreover, many mRNAs encoding proteins required for ribosome biogenesis were translationally downregulated. Thus, several stresses trigger a universal translational response, including reduced ribosome production and a Fil1-mediated transcriptional programme. Surprisingly, ribosomes stalled on tryptophan codons upon oxidative stress, likely due to a decrease in charged tRNA-Tryptophan. Stalling caused ribosome accumulation upstream of tryptophan codons (ribosome queuing/collisions), demonstrating that stalled ribosomes affect translation elongation by other ribosomes. Consistently, tryptophan codon stalling led to reduced translation elongation and contributed to the ISR-mediated inhibition of initiation. We show that different stresses elicit common and specific translational responses, revealing a novel role in Tryptophan-tRNA availability.Explore Compound Types

CH3-CClF2

C2H3ClF2